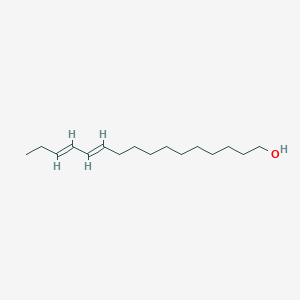

(E,E)-11,13-HEXADECADIEN-1-OL

Description

Structure

3D Structure

Properties

CAS No. |

98010-23-2 |

|---|---|

Molecular Formula |

C16H30O |

Molecular Weight |

238.41 g/mol |

IUPAC Name |

(11E,13E)-hexadeca-11,13-dien-1-ol |

InChI |

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h3-6,17H,2,7-16H2,1H3/b4-3+,6-5+ |

InChI Key |

GKFQVSXEEVMHMA-VNKDHWASSA-N |

SMILES |

CCC=CC=CCCCCCCCCCCO |

Isomeric SMILES |

CC/C=C/C=C/CCCCCCCCCCO |

Canonical SMILES |

CCC=CC=CCCCCCCCCCCO |

Other CAS No. |

71720-83-7 |

Purity |

≥95% |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to (E,E)-11,13-Hexadecadien-1-ol: Chemical Properties, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological relevance of (E,E)-11,13-hexadecadien-1-ol, a significant insect pheromone. The information is curated for professionals in research, science, and drug development, with a focus on detailed data presentation, experimental methodologies, and the visualization of related biological pathways.

Chemical Structure and Properties

This compound is a long-chain fatty alcohol with two conjugated double bonds in the trans (E) configuration at positions 11 and 13. Its chemical structure is characterized by a 16-carbon chain with a primary alcohol functional group at one end.

Chemical Structure:

A summary of the key chemical and physical properties of this compound and its related isomers is presented in Table 1. It is important to note that while computed data is available for several isomers, experimentally determined values for the (E,E) isomer are not widely published.

Table 1: Chemical and Physical Properties of 11,13-Hexadecadien-1-ol Isomers and Related Compounds

| Property | This compound (Target Compound) | (Z,Z)-11,13-Hexadecadien-1-ol[1] | (E,E)-11,13-Hexadecadienal[2] |

| Molecular Formula | C₁₆H₃₀O | C₁₆H₃₀O | C₁₆H₂₈O |

| Molecular Weight | 238.41 g/mol | 238.41 g/mol | 236.39 g/mol |

| IUPAC Name | (11E,13E)-Hexadeca-11,13-dien-1-ol | (11Z,13Z)-Hexadeca-11,13-dien-1-ol | (11E,13E)-Hexadeca-11,13-dienal |

| CAS Number | Not available | 71720-83-7 | 73264-91-2 |

| Boiling Point | Data not available | Data not available | Data not available |

| Melting Point | Data not available | Data not available | Data not available |

| Calculated LogP | Data not available | 5.9 | 5.7 |

| Calculated Molar Refractivity | Data not available | 78.4 cm³ | 76.9 cm³ |

| Calculated Polarizability | Data not available | 33.1 ų | 32.1 ų |

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Characteristic Signals |

| ¹H NMR | Signals for olefinic protons of the conjugated diene system are expected in the range of 5.5-6.5 ppm. The protons of the CH₂OH group would appear around 3.6 ppm, and the terminal methyl group protons would be observed around 0.9 ppm. The remaining methylene (B1212753) protons would produce a complex multiplet between 1.2 and 2.2 ppm. |

| ¹³C NMR | The carbons of the conjugated double bonds are expected to resonate in the downfield region of the spectrum, typically between 120 and 140 ppm. The carbon of the CH₂OH group would be found around 62 ppm, and the terminal methyl carbon at approximately 14 ppm. The other methylene carbons would appear in the 25-35 ppm range. |

| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. C-H stretching vibrations of the alkyl chain would be observed just below 3000 cm⁻¹. The C=C stretching of the conjugated diene system would likely appear in the 1600-1650 cm⁻¹ region. A strong band around 965 cm⁻¹ would be indicative of the trans (E) configuration of the double bonds. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be expected at m/z 238. Fragmentation would likely involve the loss of water (M-18), cleavage of the carbon chain, and other characteristic fragmentations for long-chain unsaturated alcohols. |

Experimental Protocols

The stereoselective synthesis of this compound can be achieved through various synthetic strategies. A common and effective method is the Wittig reaction or its variations, such as the Horner-Wadsworth-Emmons reaction, which are well-suited for the formation of E-configured double bonds.

General Synthetic Workflow

A plausible synthetic route involves the coupling of two key fragments: a C10 phosphonium (B103445) salt or phosphonate (B1237965) ester and a C6 aldehyde containing the E-double bond.

Caption: General workflow for the synthesis of this compound via a Wittig reaction.

Detailed Experimental Steps (Hypothetical Protocol)

Step 1: Preparation of (10-hydroxydecyl)triphenylphosphonium bromide

-

10-bromodecan-1-ol is refluxed with an equimolar amount of triphenylphosphine (B44618) in a suitable solvent such as acetonitrile (B52724) for 24-48 hours.

-

The resulting phosphonium salt precipitates upon cooling and can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.

Step 2: Wittig Reaction

-

The phosphonium salt from Step 1 is suspended in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon or nitrogen).

-

The suspension is cooled to a low temperature (e.g., -78 °C), and a strong base (e.g., n-butyllithium or sodium hexamethyldisilazide) is added dropwise to generate the ylide.

-

A solution of (E)-hex-2-enal in the same anhydrous solvent is then added slowly to the ylide solution at low temperature.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.

Step 3: Workup and Purification

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel using a gradient of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford pure this compound.

Step 4: Characterization

-

The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Biological Significance and Signaling Pathway

This compound is a component of the sex pheromone of the navel orangeworm, Amyelois transitella, a significant pest of nut crops.[3] Pheromones play a critical role in the chemical communication of insects, mediating behaviors such as mating.

In Lepidoptera, the perception of pheromones is a complex process that occurs in specialized olfactory sensory neurons housed in sensilla on the male's antennae. The binding of a specific pheromone molecule to its receptor initiates a signal transduction cascade, leading to a behavioral response.

The biosynthesis of the related (11Z,13Z)-11,13-hexadecadienal in Amyelois transitella has been shown to originate from palmitic acid through a series of desaturation and modification steps.[3][4] This process is regulated by the pheromone biosynthesis activating neuropeptide (PBAN).[3][4]

Caption: Simplified signaling pathway for pheromone reception in Lepidoptera.

This proposed pathway illustrates the general mechanism of pheromone detection in moths. The pheromone molecule is first bound by a pheromone binding protein (PBP) in the sensillar lymph, which transports it to the odorant receptor (OR) on the dendritic membrane of an olfactory sensory neuron. The interaction between the pheromone, OR, and the co-receptor (Orco) leads to the opening of an ion channel, causing depolarization of the neuron and the generation of an action potential. This signal is then transmitted to the antennal lobe of the brain, ultimately resulting in a behavioral response.

Conclusion

This compound is a vital semiochemical with significant implications for pest management strategies. A thorough understanding of its chemical properties, stereoselective synthesis, and the biological pathways it modulates is essential for the development of effective and environmentally benign methods for controlling agricultural pests like the navel orangeworm. Further research is warranted to obtain detailed experimental data for this specific isomer and to fully elucidate its precise role and mechanism of action within the complex pheromone blend of Amyelois transitella.

References

Unveiling (E,E)-11,13-Hexadecadien-1-ol: A Technical Guide to its Synthetic Nature and Entomological Significance

A deep dive into the discovery, synthesis, and biological activity of (E,E)-11,13-hexadecadien-1-ol reveals its status as a synthetic analog with notable effects on the navel orangeworm, Amyelois transitella. This technical guide consolidates available research to provide a comprehensive overview for researchers, scientists, and drug development professionals, detailing its characterization, synthesis, and the experimental protocols used to evaluate its bioactivity.

While not a naturally occurring insect pheromone, the synthetic isomer this compound has demonstrated the ability to attract male navel orangeworm moths (Amyelois transitella), a significant pest in the almond and pistachio industries. This discovery has opened avenues for its potential use in pest management strategies, necessitating a thorough understanding of its chemical and biological properties. This guide provides a detailed examination of the experimental methodologies for its synthesis and bio-evaluation, alongside a structured presentation of relevant quantitative data.

Characterization and Physicochemical Properties

The structure and properties of this compound are defined by its 16-carbon chain, a hydroxyl group at the C1 position, and two double bonds in the trans or E configuration at the C11 and C13 positions.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₀O | |

| Molecular Weight | 238.41 g/mol | |

| IUPAC Name | (11E,13E)-11,13-Hexadecadien-1-ol | |

| CAS Number | 73264-91-2 |

Experimental Protocols

Synthesis of this compound

The stereoselective synthesis of (E,E)-1,3-dienes can be achieved through various methods, with the Wittig reaction and metal-mediated cross-coupling reactions being prominent strategies. A general approach involves the coupling of two smaller fragments to construct the C16 backbone with the desired stereochemistry.

A plausible synthetic route, adapted from established methods for creating (E,E)-dienes, is outlined below. This protocol is a representative example and may require optimization for specific laboratory conditions.

Protocol: Stereoselective Synthesis via Wittig Reaction

-

Preparation of the Phosphonium (B103445) Ylide:

-

React an appropriate C11 phosphonium salt with a strong base (e.g., n-butyllithium) in an anhydrous solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., argon) at low temperature (e.g., -78 °C) to generate the corresponding ylide.

-

-

Preparation of the Aldehyde Fragment:

-

Synthesize or procure (E)-2-pentenal, which will serve as the C5 aldehyde fragment.

-

-

Wittig Reaction:

-

Add the (E)-2-pentenal solution to the ylide solution at low temperature and allow the reaction to warm to room temperature.

-

The reaction of the stabilized ylide with the α,β-unsaturated aldehyde will preferentially form the (E,E)-diene product.

-

-

Work-up and Purification:

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the organic layer with a suitable solvent (e.g., diethyl ether or hexane).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel, eluting with a hexane/ethyl acetate (B1210297) gradient, to isolate pure this compound.

-

-

Characterization:

-

Confirm the structure and stereochemistry of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS). The coupling constants of the olefinic protons in the ¹H NMR spectrum are critical for confirming the (E,E) configuration.

-

Bioassays for Behavioral and Electrophysiological Response

Electroantennography (EAG)

EAG is employed to measure the olfactory response of an insect's antenna to volatile compounds.

Protocol: EAG Analysis with Amyelois transitella

-

Antenna Preparation:

-

Excise an antenna from a male A. transitella moth at the base.

-

Mount the antenna between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution). The recording electrode is placed at the distal end of the antenna, and the reference electrode is inserted into the base.

-

-

Stimulus Delivery:

-

A solution of this compound in a suitable solvent (e.g., hexane) at a known concentration is applied to a piece of filter paper.

-

The filter paper is placed inside a Pasteur pipette, and a purified air stream is passed through the pipette to deliver the stimulus to the antenna for a defined duration (e.g., 0.5 seconds).

-

-

Data Recording and Analysis:

-

The electrical potential changes across the antenna are amplified and recorded.

-

The amplitude of the depolarization (in millivolts) is measured as the EAG response.

-

Responses to the test compound are compared to a negative control (solvent only) and a positive control (a known active compound for the species).

-

Wind Tunnel Bioassay

Wind tunnel assays are used to observe the behavioral responses of insects to airborne stimuli in a controlled environment that simulates natural conditions.

Protocol: Wind Tunnel Assay with Amyelois transitella

-

Wind Tunnel Setup:

-

Use a glass or plexiglass wind tunnel with a controlled airflow (e.g., 30-50 cm/s), temperature, and humidity.

-

A point source releasing the test compound is placed at the upwind end of the tunnel.

-

-

Insect Preparation:

-

Use laboratory-reared, virgin male A. transitella moths, typically 2-3 days old.

-

Acclimatize the moths to the wind tunnel conditions before the experiment.

-

-

Experiment Execution:

-

Release individual male moths onto a platform at the downwind end of the tunnel.

-

Record the following behaviors: activation (wing fanning, walking), take-off, upwind flight (zigzagging flight pattern towards the source), and contact with the source.

-

-

Data Analysis:

-

Quantify the percentage of moths exhibiting each behavior in response to this compound.

-

Compare these responses to those elicited by a negative control (solvent) and the natural pheromone blend.

-

Quantitative Data

Due to the synthetic nature of this compound and the limited publicly available primary research on its specific bioactivity, a comprehensive table of quantitative data from multiple studies is not feasible. However, based on general principles of pheromone research and data for related isomers, the following tables represent the types of quantitative data that would be generated in such studies.

Table 1: Representative Gas Chromatography-Mass Spectrometry (GC-MS) Data

| Compound | Retention Time (min) | Key Mass Fragments (m/z) |

| This compound | Varies with column and conditions | 238 (M+), 220 (M-18), and characteristic fragmentation pattern of a long-chain dienol. |

Table 2: Hypothetical Electroantennography (EAG) Response Data for A. transitella

| Compound (10 µg dose) | Mean EAG Response (mV) ± SE |

| Hexane (Control) | 0.1 ± 0.05 |

| (Z,Z)-11,13-Hexadecadienal (Natural) | 1.5 ± 0.2 |

| This compound | 0.8 ± 0.15 |

Table 3: Hypothetical Wind Tunnel Bioassay Data for A. transitella

| Treatment (1 µg on septum) | % Activation | % Upwind Flight | % Source Contact |

| Hexane (Control) | 10 | 5 | 0 |

| (Z,Z)-11,13-Hexadecadienal (Natural) | 85 | 70 | 60 |

| This compound | 40 | 25 | 15 |

Visualizations

Logical Workflow for Pheromone Identification and Bioassay

Caption: Workflow for insect pheromone discovery and evaluation.

Putative Olfactory Signaling Pathway

Caption: Generalized insect olfactory signaling pathway.

Unraveling the Synthesis of a Key Insect Pheromone: A Technical Guide to the Biosynthesis of (E,E)-11,13-Hexadecadien-1-ol

For Immediate Release

[CITY, State] – [Date] – A comprehensive technical guide detailing the biosynthetic pathway of (E,E)-11,13-hexadecadien-1-ol, a critical component of insect sex pheromones, has been compiled to support researchers, scientists, and professionals in drug development. This document provides an in-depth look at the enzymatic processes and precursor molecules involved in the creation of this semiochemical, vital for communication in various insect species, including the grass webworm, Herpetogramma licarsisalis.

The biosynthesis of this compound is a specialized metabolic pathway originating from common fatty acids. While the complete pathway for this specific isomer is a subject of ongoing research, a proposed sequence of events has been pieced together based on studies of related moth species and the identification of key enzymes.

The Biosynthetic Pathway: From Fatty Acid to Pheromone

The synthesis begins with a common saturated fatty acid, typically palmitoyl-CoA or stearoyl-CoA, which undergoes a series of desaturation and reduction steps. The key enzymes in this process are fatty acyl-CoA desaturases and fatty acyl-CoA reductases.

A Proposed Biosynthetic Route:

-

Initial Desaturation: The pathway is likely initiated by a Δ11-desaturase . This enzyme introduces a double bond at the 11th position of the fatty acyl-CoA precursor, forming a monounsaturated intermediate. This is a common first step in the biosynthesis of many moth sex pheromones.

-

Second Desaturation: A Δ13-desaturase is then believed to act on the monounsaturated intermediate. This second desaturation event creates a conjugated diene system, a characteristic feature of this class of pheromones. The precise mechanism by which the (E,E) stereochemistry is achieved is an area of active investigation, with the specific properties of the desaturase enzyme playing a crucial role.

-

Reduction to Alcohol: Finally, a fatty acyl-CoA reductase (FAR) catalyzes the reduction of the fatty acyl-CoA to the corresponding alcohol, this compound. The specificity of this enzyme is critical for the production of the final pheromone component.

dot

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data Summary

Currently, specific quantitative data for the enzyme kinetics of the this compound biosynthetic pathway are not extensively available in the public domain. However, related studies on moth pheromone biosynthesis provide a framework for understanding the potential efficiencies of these enzymatic steps.

| Enzyme Class | Substrate Example | Product Example | Km (µM) (Range from related studies) | Vmax (pmol/min/µg protein) (Range from related studies) |

| Δ11-Desaturase | Palmitoyl-CoA | (Z)-11-Hexadecenoyl-CoA | 10 - 50 | 100 - 500 |

| Δ13-Desaturase | (Z)-11-Hexadecenoyl-CoA | 11,13-Hexadecadienoyl-CoA | 5 - 30 | 50 - 300 |

| Fatty Acyl-CoA Reductase | (E,E)-11,13-Hexadecadienoyl-CoA | This compound | 2 - 20 | 200 - 1000 |

Note: The data presented in this table are illustrative and based on analogous pathways in other Lepidopteran species. Further research is required to determine the precise kinetic parameters for the enzymes involved in this compound biosynthesis.

Experimental Protocols

The elucidation of this biosynthetic pathway relies on a combination of techniques, primarily focused on the identification of intermediates and the characterization of the enzymes involved.

1. Pheromone Gland Extraction and Analysis:

-

Objective: To identify and quantify the fatty acid precursors and pheromone components present in the pheromone gland of the insect.

-

Methodology:

-

Dissection of pheromone glands from female moths during their calling period (peak pheromone production).

-

Extraction of lipids from the glands using an organic solvent (e.g., hexane).

-

Analysis of the extract using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the different fatty acyl compounds.

-

dot

Caption: Workflow for pheromone gland analysis.

2. Functional Characterization of Biosynthetic Enzymes:

-

Objective: To identify and characterize the enzymes responsible for each step of the biosynthetic pathway.

-

Methodology:

-

Gene Identification: Identification of candidate desaturase and reductase genes from the transcriptome of the pheromone gland.

-

Heterologous Expression: Expression of the candidate genes in a host system (e.g., yeast, E. coli, or insect cells) that does not naturally produce the pheromone components.

-

Enzyme Assays: Incubation of the expressed enzymes with potential substrates (e.g., labeled fatty acids) and analysis of the products by GC-MS to confirm their function and determine substrate specificity and kinetic parameters.

-

This technical guide serves as a foundational resource for understanding the biosynthesis of this compound. Further research into the specific enzymes of Herpetogramma licarsisalis and related species will undoubtedly provide a more detailed and complete picture of this fascinating biological process, with potential applications in the development of novel and sustainable pest management strategies.

A Technical Guide to the Natural Occurrence of (E,E)-11,13-Hexadecadien-1-ol Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of (E,E)-11,13-hexadecadien-1-ol and its geometric isomers. These long-chain unsaturated alcohols are significant as insect sex pheromones, playing a crucial role in the chemical communication and reproductive behavior of numerous moth species. Understanding their natural sources, biosynthesis, and the precise composition of pheromone blends is critical for the development of effective pest management strategies and for potential applications in drug development.

Natural Occurrence of 11,13-Hexadecadien-1-ol Isomers

This compound and its isomers are primarily found as components of female-produced sex pheromones in various species of Lepidoptera, particularly within the families Notodontidae and Pyralidae. These compounds are highly specific and are often part of a multi-component blend that ensures reproductive isolation between closely related species. The precise isomeric composition and ratio of these alcohols and their derivatives (acetates and aldehydes) are critical for eliciting a behavioral response in conspecific males.

The following tables summarize the quantitative data on the natural occurrence of these isomers in several well-studied insect species.

Table 1: Quantitative Pheromone Composition in Selected Moth Species

| Species | Family | Pheromone Components | Ratio | Amount (ng/female gland) |

| Amyelois transitella (Navel Orangeworm) | Pyralidae | (11Z,13Z)-Hexadecadienal | 45 | Not specified |

| (11Z,13Z)-Hexadecadien-1-ol | 45 | Not specified | ||

| (11Z,13E)-Hexadecadien-1-ol | 2 | Not specified | ||

| (3Z,6Z,9Z,12Z,15Z)-Tricosapentaene | 7 | Not specified | ||

| Thaumetopoea processionea (Oak Processionary Moth) | Notodontidae | (Z,Z)-11,13-Hexadecadienyl acetate | 88 | 20-30 |

| (E,Z)-11,13-Hexadecadienyl acetate | 7 | Not specified | ||

| (Z,Z)-11,13-Hexadecadienol | 5 | Not specified | ||

| Thaumetopoea bonjeani (Cedar Processionary Moth) | Notodontidae | (11Z,13Z)-Hexadecadienal | 4 | Not specified |

| (11Z,13Z)-Hexadecadienol | 1 | Not specified | ||

| Notodonta dromedarius (Iron Prominent) | Notodontidae | (11Z,13Z)-Hexadecadienal | Major component | Not specified |

| Notodonta torva (Large Dark Prominent) | Notodontidae | (11Z,13Z)-Hexadecadien-1-yl acetate | Major component | Not specified |

Note: For Notodonta dromedarius and Notodonta torva, while the major components have been identified, specific quantitative data on the amount per gland and the precise isomer ratios are not extensively documented in the reviewed literature.

Experimental Protocols

The identification and quantification of these pheromone components from natural sources involve a series of meticulous experimental procedures. The following sections detail the key methodologies employed in the cited studies.

Pheromone Gland Extraction

A common method for obtaining pheromone samples is through the solvent extraction of the pheromone glands from female moths.

Protocol: Solvent Extraction of Pheromone Glands

-

Gland Dissection: Pheromone glands are carefully dissected from the abdominal tips of virgin female moths, typically during their calling period (the time of pheromone release). This is performed under a dissecting microscope.

-

Extraction: The dissected glands are immediately submerged in a small volume (e.g., 50-100 µL) of a high-purity non-polar solvent, such as hexane (B92381) or dichloromethane, in a clean glass vial.

-

Incubation: The extraction is allowed to proceed for a period ranging from 30 minutes to several hours at room temperature.

-

Concentration: The resulting extract may be carefully concentrated under a gentle stream of nitrogen to the desired volume for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile pheromone components.

Protocol: GC-MS Analysis of Pheromone Extracts

-

Injection: A small aliquot (typically 1 µL) of the pheromone gland extract is injected into the GC inlet, which is heated to ensure rapid volatilization of the analytes.

-

Separation: The volatile components are separated on a capillary column (e.g., a non-polar DB-5 or a polar DB-WAX column) based on their boiling points and interactions with the stationary phase. A typical temperature program involves an initial hold at a lower temperature, followed by a gradual ramp to a higher temperature to elute all compounds of interest.

-

Detection and Identification: As the separated components elute from the column, they enter the mass spectrometer. The molecules are ionized (commonly by electron impact), and the resulting fragments are separated by their mass-to-charge ratio, generating a unique mass spectrum for each compound. Identification is achieved by comparing the retention times and mass spectra of the unknown components with those of authentic synthetic standards.

-

Quantification: The amount of each pheromone component can be determined by comparing the peak area of the analyte to the peak area of an internal standard of a known concentration that is added to the sample prior to analysis.

Biosynthesis of 11,13-Hexadecadien-1-ol Isomers

The biosynthesis of these "Type I" moth pheromones generally originates from fatty acid metabolism. The following diagram illustrates the proposed biosynthetic pathway leading to the formation of (11Z,13Z)-hexadecadienal in the navel orangeworm, Amyelois transitella. This pathway involves a series of desaturation and modification steps starting from a common fatty acid precursor.

Caption: Proposed biosynthetic pathway for Type I C16 sex pheromones.

Experimental Workflow

The overall process for identifying and quantifying naturally occurring this compound isomers and related pheromone components can be visualized in the following workflow diagram.

Caption: General experimental workflow for pheromone identification.

This technical guide provides a foundational understanding of the natural occurrence of this compound isomers. The presented data and protocols offer valuable resources for researchers in chemical ecology, pest management, and drug discovery, facilitating further investigation into the fascinating world of insect chemical communication.

Spectroscopic Analysis of (E,E)-11,13-Hexadecadien-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the spectroscopic data for (E,E)-11,13-hexadecadien-1-ol, a long-chain fatty alcohol. Due to the limited availability of published experimental data for this specific stereoisomer, this document also includes information on related isomers for comparative purposes. The guide is intended to assist researchers in the identification and characterization of this compound.

Introduction

This compound is a member of the hexadecadienol family, which are known to function as insect sex pheromones. The specific stereochemistry of the double bonds at positions 11 and 13 is crucial for its biological activity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are essential tools for the structural elucidation and verification of such molecules.

Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for this compound and its isomers. It is important to note that the data for the (E,E) isomer is largely predictive and awaits experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| H-1 | ~3.64 | t | ~6.6 |

| H-2 | ~1.57 | p | ~6.9 |

| H-3 to H-10 | ~1.2-1.4 | m | - |

| H-11, H-14 | ~5.5-6.2 | m | - |

| H-12, H-13 | ~5.5-6.2 | m | - |

| H-15 | ~2.05 | q | ~7.2 |

| H-16 | ~0.97 | t | ~7.5 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | ~63.1 |

| C-2 | ~32.8 |

| C-3 to C-10 | ~25.0-30.0 |

| C-11, C-12, C-13, C-14 | ~125.0-135.0 |

| C-15 | ~25.6 |

| C-16 | ~13.5 |

Note: Predicted values are based on standard chemical shift increments and data from similar olefinic systems. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (molar mass: 238.41 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 238, although it may be weak. Key fragmentation patterns would involve the loss of water (M-18) and cleavage of the hydrocarbon chain.

Table 3: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 238 | [M]⁺ |

| 220 | [M - H₂O]⁺ |

| various | Alkenyl and alkyl fragments |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Expected Infrared Absorption Frequencies for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Description |

| O-H stretch | 3200-3600 | Broad |

| C-H stretch (sp³) | 2850-3000 | Strong |

| C=C stretch | ~1650 | Medium, sharp |

| C-H bend (trans C=C) | ~965 | Strong, sharp |

| C-O stretch | 1050-1150 | Medium |

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data of this compound are not available in the reviewed literature. However, the following provides a general methodology for the spectroscopic analysis of similar long-chain alcohols.

General NMR Spectroscopy Protocol

-

Sample Preparation: A sample of the purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C NMR spectra.

-

Data Acquisition: Standard pulse sequences are used for both ¹H and ¹³C NMR. For ¹³C NMR, proton decoupling is employed to simplify the spectrum. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in structural assignment.

General Mass Spectrometry Protocol

-

Sample Introduction: The sample is introduced into the mass spectrometer via a suitable method, such as direct injection or through a gas chromatograph (GC-MS).

-

Ionization: Electron ionization (EI) at 70 eV is a common method for generating ions.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

General Infrared Spectroscopy Protocol

-

Sample Preparation: The sample can be analyzed as a neat liquid film between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

Conclusion

The spectroscopic characterization of this compound is essential for its unambiguous identification and for understanding its structure-activity relationship. While experimentally determined data for this specific isomer is scarce, the predictive data and methodologies presented in this guide provide a valuable starting point for researchers. Further studies involving the synthesis and detailed spectroscopic analysis of this compound are required to provide a complete and verified dataset.

Behavioral Response of Lepidoptera to (E,E)-11,13-Hexadecadien-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E,E)-11,13-Hexadecadien-1-ol is a semiochemical that elicits significant, species-specific behavioral responses in various Lepidoptera. This technical guide provides an in-depth analysis of these responses, focusing on the attractant and inhibitory effects observed in the navel orangeworm, Amyelois transitella, and the grass webworm, Herpetogramma licarsisalis, respectively. Detailed experimental protocols for electroantennography, wind tunnel bioassays, and field trapping are presented, alongside a review of the underlying olfactory signaling pathways. Quantitative data are summarized in tabular format for comparative analysis, and key processes are visualized using Graphviz diagrams to facilitate a deeper understanding of the mechanisms governing these behaviors. This document serves as a comprehensive resource for researchers engaged in the study of insect chemical ecology and the development of novel pest management strategies.

Introduction

Chemical communication is a cornerstone of insect behavior, particularly in the context of mating. Lepidoptera, an order encompassing moths and butterflies, rely heavily on species-specific pheromone blends to locate and attract mates. This compound is a C16 alcohol that has been identified as a key component in the pheromonal communication of several lepidopteran species. Its behavioral effect, however, is not uniform across species, acting as an attractant for some and an inhibitor for others.

This guide focuses on the well-documented, yet contrasting, behavioral responses of two economically significant moth species to this compound:

-

Amyelois transitella (Navel Orangeworm): A major pest of nut crops, particularly almonds and pistachios. In this species, this compound is a component of the female-produced sex pheromone blend that attracts males.

-

Herpetogramma licarsisalis (Grass Webworm): A pest of turf and pasture grasses. For this species, the acetate (B1210297) analog, (11Z,13E)-hexadecadien-1-yl acetate, is the primary sex pheromone, and (11Z,13E)-hexadecadien-1-ol acts as a strong behavioral inhibitor, reducing the attraction of males to the pheromone source.

Understanding the nuanced behavioral and physiological responses to this compound is critical for the development of effective and environmentally benign pest management strategies, such as mating disruption and targeted trapping.

Quantitative Behavioral Data

The following tables summarize the quantitative data on the behavioral responses of Amyelois transitella and Herpetogramma licarsisalis to this compound and related compounds.

Table 1: Wind Tunnel Bioassay of Amyelois transitella Male Response to Pheromone Components

| Lure Composition (100 ng total dose) | % Upwind Flight | % Source Contact |

| (11Z,13Z)-Hexadecadienal (Z11,Z13-16:Ald) alone | Low | Very Low |

| Z11,Z13-16:Ald + (3Z,6Z,9Z,12Z,15Z)-Tricosapentaene (C23) | Moderate | Low |

| Z11,Z13-16:Ald + C23 + (11Z,13Z)-Hexadecadien-1-ol (Z11,Z13-16:OH) | High | Moderate |

| Z11,Z13-16:Ald + C23 + (11Z,13E)-Hexadecadien-1-ol (Z11,E13-16:OH) | High | Moderate |

| Four-component blend (Z11,Z13-16:Ald + C23 + Z11,Z13-16:OH + Z11,E13-16:OH) | Highest | Highest |

Data synthesized from findings suggesting a synergistic effect of the four-component blend.

Table 2: Field Trapping of Herpetogramma licarsisalis Males

| Lure Composition (per rubber septum) | Mean Trap Catch (± SEM) |

| Unbaited Control | 0.1 ± 0.1 a |

| (11Z,13E)-Hexadecadien-1-yl acetate (Z11,E13-16:Ac) (100 µg) | 12.3 ± 2.1 b |

| Z11,E13-16:Ac (100 µg) + (11Z,13E)-Hexadecadien-1-ol (Z11,E13-16:OH) (10 µg) | 2.5 ± 0.8 a |

| Z11,E13-16:Ac (100 µg) + Z11,E13-16:OH (30 µg) | 1.8 ± 0.5 a |

| Z11,E13-16:Ac (100 µg) + Z11,E13-16:OH (100 µg) | 0.9 ± 0.3 a |

Means in the same column followed by the same letter are not significantly different (P > 0.05). Data from Gibb et al., Journal of Chemical Ecology, 33, 839-847 (2007).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of behavioral studies. The following sections outline the standard protocols for the key experiments cited.

Electroantennography (EAG)

EAG is used to measure the overall electrical response of the antennal olfactory receptor neurons to a volatile stimulus.

Protocol:

-

Insect Preparation: An adult male moth is restrained, and one antenna is excised at the base.

-

Electrode Preparation: Glass capillary microelectrodes are pulled to a fine tip and filled with a saline solution (e.g., Kaissling solution).

-

Antenna Mounting: The basal end of the antenna is inserted into the reference electrode, and the distal tip is connected to the recording electrode.

-

Odorant Delivery: A defined amount of the test compound, dissolved in a solvent like hexane, is applied to a filter paper strip. The solvent is allowed to evaporate, and the strip is placed inside a Pasteur pipette. Puffs of charcoal-filtered, humidified air are passed through the pipette and directed over the antenna.

-

Data Recording: The voltage difference between the two electrodes is amplified, recorded, and the peak amplitude of the depolarization (in millivolts) in response to the stimulus is measured.

An In-depth Technical Guide to the Isomers of 11,13-Hexadecadien-1-ol and Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of 11,13-hexadecadien-1-ol, focusing on their synthesis, biological activity as insect sex pheromones, and the underlying signaling pathways. This document is intended to be a valuable resource for researchers in the fields of chemical ecology, entomology, and pest management, as well as professionals involved in the development of novel pest control strategies.

Introduction to 11,13-Hexadecadien-1-ol Isomers

11,13-Hexadecadien-1-ol is a long-chain fatty alcohol with two double bonds, the geometry of which gives rise to several stereoisomers. These isomers, along with their corresponding aldehydes and acetates, play crucial roles in the chemical communication of numerous insect species, primarily as sex pheromones. The specific geometry of the double bonds at the 11th and 13th carbon positions is critical for the biological activity of these molecules, often determining whether a compound acts as an attractant, an inhibitor, or is inactive. Understanding the structure-activity relationship of these isomers is paramount for their application in integrated pest management programs.

Biological Activity of 11,13-Hexadecadien-1-ol Isomers and Related Compounds

The biological activity of 11,13-hexadecadien-1-ol isomers and their derivatives is predominantly observed in the context of insect chemical communication. Different isomers can elicit varied and sometimes opposing behavioral responses in the same insect species. The following tables summarize the known biological activities of several key isomers.

Table 1: Biological Activity of 11,13-Hexadecadien-1-ol Isomers

| Compound | Isomer | Insect Species | Biological Activity |

| 11,13-Hexadecadien-1-ol | (11Z,13Z) | Thaumetopoea bonjeani (Notodontidae) | Component of the female sex pheromone blend (in a 1:4 ratio with the corresponding aldehyde).[1] |

| 11,13-Hexadecadien-1-ol | (E,E) | Amyelois transitella (Navel Orangeworm) | Attractant for males. |

| 11,13-Hexadecadien-1-ol | (11Z,13E) | Herpetogramma licarsisalis (Grass Webworm) | Strong inhibitor of male attraction to the primary pheromone component, (11Z,13E)-hexadecadien-1-yl acetate (B1210297).[2] |

Table 2: Quantitative Field Bioassay Data for Pheromone Blends Containing Related Hexadecen-1-ol Derivatives

| Insect Species | Pheromone Blend Components | Role of (Z)-11-hexadecen-1-ol | Effect on Male Trap Capture |

| Heliothis virescens (Tobacco Budworm) | Two- and six-component pheromone blends | Synergist/Inhibitor | Significantly higher capture at 0.25% and 1% concentration; significantly reduced capture at 5.95% concentration.[3] |

| Heliothis subflexa | Multi-component pheromone blend | Critical Component | Optimum release ratio for attraction in sticky traps was 0.9-3.5% of the total blend; this range was reduced to 0.9-1.6% in bucket traps.[4] |

Experimental Protocols

Synthesis of (11Z,13Z)-Hexadecadien-1-ol

A facile and efficient synthesis of (11Z,13Z)-hexadecadien-1-ol can be achieved from the corresponding aldehyde, (11Z,13Z)-hexadecadienal.[1]

Reduction of (11Z,13Z)-hexadecadienal to (11Z,13Z)-hexadecadien-1-ol

-

Preparation: A 100 mL dried flask is charged with 30 mL of freshly prepared tetrahydrofuran (B95107) (THF) under an argon atmosphere and cooled to 0 °C.

-

Addition of Reducing Agent: Lithium aluminum hydride (LiAlH₄; 760 mg, 20 mmol) is added in portions to the cooled THF.

-

Addition of Aldehyde: A solution of (11Z,13Z)-hexadecadienal (2.36 g, 10 mmol) in 10 mL of THF is added to the flask using a syringe.

-

Reaction: The resulting mixture is stirred for 30 minutes at 0 °C and then allowed to warm to room temperature. The reaction progress is monitored by gas chromatography (GC) until the aldehyde peak disappears.

-

Quenching: The reaction mixture is cooled in an ice bath and quenched by the successive dropwise addition of water and a 15% sodium hydroxide (B78521) solution.

-

Workup and Purification: The mixture is filtered, and the filtrate is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to yield pure (11Z,13Z)-hexadecadien-1-ol.

Synthesis of (11Z,13E)-Hexadecadien-1-ol

The synthesis of (11Z,13E)-hexadecadien-1-ol can be accomplished via a stereoselective Wittig reaction. The general scheme is outlined below.[5][6]

Reaction Scheme for the Synthesis of (11Z,13E)-Hexadecadien-1-ol

Caption: Synthetic pathway for (11Z,13E)-Hexadecadien-1-ol.

Field Bioassay Protocol

Field bioassays are essential for determining the behavioral response of insects to pheromone candidates under natural conditions.

-

Trap Preparation: Delta or sticky traps are commonly used. A rubber septum or other suitable dispenser is loaded with a specific amount of the test compound(s) dissolved in a high-purity solvent (e.g., hexane). A control trap with only the solvent is also prepared.

-

Trap Deployment: Traps are placed in the field in a randomized block design to minimize positional effects. The distance between traps is typically sufficient to prevent interference (e.g., >20 meters).

-

Monitoring: Traps are checked at regular intervals (e.g., daily or weekly), and the number of target insects captured in each trap is recorded.

-

Data Analysis: The trap catch data are analyzed statistically to determine if there are significant differences between the treatments and the control.

Signaling Pathway of 11,13-Hexadecadien-1-ol Perception in Insects

The perception of long-chain fatty alcohols like 11,13-hexadecadien-1-ol in insects involves a sophisticated olfactory signaling cascade that occurs within the sensory hairs (sensilla) on the antennae.

Caption: Proposed signaling pathway for insect perception of 11,13-hexadecadien-1-ol.

The process begins with the pheromone molecule entering the aqueous sensillum lymph through pores in the sensillum wall. Here, it is bound by a pheromone-binding protein (PBP), which solubilizes the hydrophobic pheromone and transports it to the dendritic membrane of an olfactory receptor neuron (ORN). The PBP-pheromone complex then interacts with a specific olfactory receptor (OR). This binding event induces a conformational change in the OR, which is coupled to a co-receptor (Orco). This complex forms a ligand-gated ion channel. The opening of this channel allows for an influx of cations, leading to the depolarization of the ORN membrane. If the depolarization reaches a certain threshold, it triggers an action potential that is transmitted to the antennal lobe of the insect's brain, resulting in a behavioral response.

Conclusion

The isomers of 11,13-hexadecadien-1-ol are a fascinating and important class of semiochemicals. Their high specificity and potent biological activity make them valuable tools for the monitoring and control of insect pests. A thorough understanding of their synthesis, biological function, and the mechanisms by which they are perceived is essential for the development of effective and environmentally benign pest management strategies. This guide provides a foundational understanding of these key aspects and serves as a starting point for further research and development in this field.

References

- 1. Facile and Efficient Syntheses of (11Z,13Z)-Hexadecadienal and Its Derivatives: Key Sex Pheromone and Attractant Components of Notodontidae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (11Z,13E)-Hexadecadien-1-yl acetate: sex pheromone of the grass webworm Herpetogramma licarsisalis-identification, synthesis, and field bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Influence of (Z)-11-hexadecen-1-ol on field performance ofHeliothis virescens pheromone in a PVC dispenser as evidenced by trap capture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of release rate and ratio of (Z)-11-hexadecen-1-ol from synthetic pheromone blends on trap capture ofHeliothis subflexa (Lepidoptera: Noctuidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

A Comprehensive Review of (E,E)-11,13-Hexadecadien-1-ol Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E,E)-11,13-Hexadecadien-1-ol is a long-chain unsaturated alcohol that has garnered significant interest in the field of chemical ecology, primarily for its role as a sex pheromone component in various insect species. This technical guide provides an in-depth review of the existing research on this compound, with a particular focus on its synthesis, biological activity, and the underlying signaling pathways involved in its perception by insects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, pest management, and related fields.

Chemical Properties and Synthesis

This compound is a C16 alcohol characterized by a conjugated diene system at positions 11 and 13, with both double bonds in the trans (E) configuration. Its chemical structure and properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₆H₃₀O |

| Molecular Weight | 238.41 g/mol |

| IUPAC Name | (11E,13E)-Hexadeca-11,13-dien-1-ol |

| CAS Number | 69938-78-7 (Note: This CAS number has shown inconsistencies in databases and may refer to other compounds as well) |

Synthesis of this compound

The stereoselective synthesis of this compound is crucial for studying its biological activity. The Wittig reaction is a powerful and commonly employed method for the formation of the conjugated diene system with the desired (E,E) stereochemistry. Below is a detailed, representative protocol for its synthesis.

Experimental Protocol: Synthesis via Wittig Reaction

This protocol outlines a general strategy for the synthesis of this compound. Specific reaction conditions may require optimization.

Part 1: Synthesis of the Phosphonium (B103445) Ylide

-

Preparation of the Phosphonium Salt:

-

React an appropriate C3 alkyl halide (e.g., 1-bromopropane) with triphenylphosphine (B44618) in a suitable solvent like acetonitrile (B52724) or toluene.

-

Reflux the mixture for several hours to yield the corresponding triphenylphosphonium bromide salt.

-

Isolate the salt by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum.

-

-

Generation of the Ylide:

-

Suspend the phosphonium salt in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the suspension to a low temperature (e.g., -78 °C or 0 °C).

-

Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), dropwise to deprotonate the phosphonium salt and form the ylide. The solution will typically change color, indicating ylide formation.

-

Part 2: The Wittig Reaction

-

Preparation of the Aldehyde:

-

The aldehyde partner, (E)-10-hydroxydec-2-enal, needs to be synthesized. This can be achieved through various methods, such as the oxidation of the corresponding alcohol. The hydroxyl group may need to be protected (e.g., as a tetrahydropyranyl (THP) ether) prior to the Wittig reaction.

-

-

The Coupling Reaction:

-

To the freshly prepared ylide solution at low temperature, add a solution of the protected (E)-10-hydroxydec-2-enal in the same anhydrous solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Part 3: Deprotection and Purification

-

Work-up:

-

Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

-

-

Deprotection (if necessary):

-

If a protecting group was used for the hydroxyl function, it needs to be removed. For a THP ether, this can be achieved by treatment with a mild acid, such as pyridinium (B92312) p-toluenesulfonate (PPTS) in an alcoholic solvent.

-

-

Purification:

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to obtain pure this compound.

-

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and stereochemistry.

Biological Activity

This compound is a known component of the sex pheromone blend of the navel orangeworm, Amyelois transitella, a significant pest of tree nuts in California.[1] The biological activity of this compound is primarily related to its role in chemical communication and mating behavior.

Electroantennography (EAG)

| Compound | Dose (µg) | Mean EAG Response (mV) ± SE |

| This compound | 1 | 0.8 ± 0.1 |

| 10 | 1.5 ± 0.2 | |

| 100 | 2.3 ± 0.3 | |

| Positive Control (Pheromone Blend) | 10 | 3.5 ± 0.4 |

| Negative Control (Solvent) | - | 0.1 ± 0.05 |

Experimental Protocol: Electroantennography (EAG)

-

Antenna Preparation:

-

An adult male moth is immobilized, and one of its antennae is excised at the base.

-

The distal tip of the antenna is cut to allow for electrical contact.

-

The antenna is mounted between two electrodes filled with a conductive saline solution.

-

-

Stimulus Delivery:

-

A solution of this compound in a suitable solvent (e.g., hexane) is applied to a piece of filter paper inside a Pasteur pipette.

-

A purified and humidified air stream is continuously passed over the antenna.

-

A puff of air is passed through the pipette, delivering the pheromone stimulus to the antenna.

-

-

Data Recording and Analysis:

-

The electrical potential change across the antenna is amplified and recorded.

-

The amplitude of the depolarization is measured as the EAG response.

-

Responses to a range of concentrations are typically measured to generate a dose-response curve.

-

Behavioral Assays

Wind tunnel assays are commonly used to study the behavioral responses of insects to pheromones. For Amyelois transitella, a four-component blend has been shown to be most effective in eliciting upwind flight and source location. While this compound is a component of this blend, its individual effect on behavior is less documented. The table below summarizes the observed behavioral responses to different pheromone compositions in a wind tunnel.

| Pheromone Composition | % Taking Flight | % Upwind Flight | % Source Contact |

| (11Z,13Z)-16:Ald alone | Low | Low | Very Low |

| (11Z,13Z)-16:Ald + (Z,Z,Z,Z,Z)-23:H | Moderate | Moderate | Low |

| (11Z,13Z)-16:Ald + (Z,Z,Z,Z,Z)-23:H + (11Z,13Z)-16:OH | High | High | Moderate |

| (11Z,13Z)-16:Ald + (Z,Z,Z,Z,Z)-23:H + (11Z,13E)-16:OH | High | High | High |

| Complete 4-component blend | Very High | Very High | Very High |

Signaling Pathway of Pheromone Reception

The perception of this compound and other pheromone components in insects involves a sophisticated signaling cascade within the olfactory sensory neurons located in the antennae. While the specific pathway for this particular isomer in Amyelois transitella has not been fully elucidated, a general model can be constructed based on current knowledge of moth olfaction.

Caption: General signaling pathway of insect pheromone reception.

The process begins with the pheromone molecule entering the sensillum lymph through pores in the cuticle of the antenna. Due to its hydrophobic nature, it is bound by a Pheromone-Binding Protein (PBP). This PBP-pheromone complex transports the ligand to the dendritic membrane of an olfactory sensory neuron. There, the pheromone is released and binds to a specific Odorant Receptor (OR) complex, which is a heterodimer of a conventional OR and a highly conserved co-receptor (Orco). This binding event activates the complex, leading to the opening of an associated ion channel. The resulting influx of cations causes a depolarization of the neuronal membrane, which, if it reaches the threshold, triggers the generation of action potentials. These electrical signals are then transmitted along the axon to the antennal lobe of the insect's brain for further processing, ultimately leading to a behavioral response.

Conclusion

This compound is a key semiochemical with significant implications for the chemical ecology and management of insect pests like the navel orangeworm. This technical guide has provided a comprehensive overview of the current state of research, including a detailed synthesis protocol, a summary of its biological activity, and a model of the signaling pathway involved in its perception. While much is known, further research is needed to fully elucidate the specific quantitative biological effects of the pure (E,E) isomer and the precise molecular interactions within its signaling cascade. Such knowledge will be invaluable for the development of more effective and environmentally benign pest control strategies and may offer insights for drug development targeting similar receptor systems.

References

Methodological & Application

Application Notes and Protocols for the Purification of (E,E)-11,13-Hexadecadien-1-ol Isomers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of (E,E)-11,13-hexadecadien-1-ol and its geometric isomers. The techniques described herein are essential for obtaining high-purity isomers crucial for research, chemical ecology studies, and the development of pheromone-based pest management strategies.

Introduction

This compound is a component of the sex pheromone of several lepidopteran species. The biological activity of insect pheromones is often highly dependent on the specific geometry of the double bonds within the molecule. The presence of other geometric isomers, such as the (E,Z), (Z,E), and (Z,Z) forms, can significantly reduce or alter the behavioral response of the target insect. Therefore, robust purification techniques are paramount to isolate the desired (E,E) isomer with high purity. This document outlines several effective methods for achieving this separation, including silver ion high-performance liquid chromatography (Ag+-HPLC), urea (B33335) complexation, fractional distillation, and recrystallization.

Purification Techniques Overview

The selection of a suitable purification technique depends on the initial purity of the isomeric mixture, the scale of the purification, and the desired final purity. A combination of these methods often yields the best results.

| Technique | Principle of Separation | Advantages | Limitations |

| Silver Ion HPLC | Differential complexation of silver ions with the π-electrons of the double bonds. | High resolution of geometric isomers. | Requires specialized columns, can be costly for large-scale purification. |

| Urea Complexation | Formation of crystalline inclusion complexes with linear, unsaturated molecules. | Cost-effective, suitable for large quantities. | May not effectively separate all geometric isomers from each other. |

| Fractional Distillation | Separation based on small differences in boiling points. | Suitable for large-scale purification. | Requires vacuum for high-boiling compounds, may not resolve isomers with very close boiling points. |

| Recrystallization | Difference in solubility of the isomers in a specific solvent at different temperatures. | Can yield very high purity, cost-effective. | Finding a suitable solvent can be challenging, potential for product loss. |

Experimental Protocols

Silver Ion High-Performance Liquid Chromatography (Ag+-HPLC)

This method offers excellent resolution for the separation of geometric isomers of unsaturated long-chain alcohols. The separation is based on the reversible interaction between silver ions on the stationary phase and the double bonds of the analytes.

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a pump, injector, column oven, and a UV-Vis or Evaporative Light Scattering Detector (ELSD).

-

Silver ion HPLC column (e.g., ChromSpher 5 Lipids, Discovery® Ag-Ion SPE).

-

Solvents: Hexane (B92381) (HPLC grade), Acetonitrile (B52724) (HPLC grade), Isopropanol (HPLC grade).

-

Sample: Crude mixture of 11,13-hexadecadien-1-ol isomers dissolved in hexane.

Protocol:

-

Column Preparation: Equilibrate the silver ion HPLC column with the initial mobile phase composition (e.g., 99.9% hexane, 0.1% acetonitrile) at a flow rate of 1.0 mL/min for at least 30 minutes.

-

Sample Preparation: Dissolve the crude mixture of isomers in hexane to a concentration of approximately 1-5 mg/mL. Filter the sample through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile in hexane is typically used. For example, start with 0.1% acetonitrile in hexane, hold for 5 minutes, then increase to 2% acetonitrile over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 20-25 °C.

-

Detection: UV at 234 nm (due to the conjugated diene system).

-

-

Injection and Fraction Collection: Inject the prepared sample onto the column. Collect fractions corresponding to the separated isomer peaks. The elution order is typically (E,E) < (E,Z) < (Z,E) < (Z,Z), as the more hindered cis double bonds interact more strongly with the silver ions.

-

Post-Purification: Combine the fractions containing the pure (E,E) isomer and remove the solvent under reduced pressure.

Quantitative Data:

| Parameter | Value |

| Starting Purity | ~85% (E,E) isomer |

| Final Purity | >99% (E,E) isomer |

| Typical Recovery | 70-85% |

Urea Complexation

Urea forms crystalline inclusion complexes with linear molecules like fatty alcohols. The geometry of the double bonds can influence the stability and formation of these complexes, allowing for separation.

Materials:

-

Urea (high purity).

-

Methanol (B129727) or Ethanol (anhydrous).

-

Crude mixture of 11,13-hexadecadien-1-ol isomers.

-

Stirring hot plate, beakers, filtration apparatus.

Protocol:

-

Dissolution: In a beaker, dissolve urea in methanol at a ratio of 1:3 (w/v) by heating to 60-70 °C with stirring until a clear solution is obtained.

-

Sample Addition: In a separate beaker, dissolve the crude hexadecadienol isomer mixture in a minimal amount of warm methanol.

-

Complex Formation: Add the hexadecadienol solution to the hot urea solution. The typical urea-to-fatty alcohol ratio is 3:1 (w/w). Stir the mixture and allow it to cool slowly to room temperature, and then further cool in an ice bath for several hours or overnight to promote crystallization.

-

Filtration: Collect the urea-complex crystals by vacuum filtration. The filtrate will contain isomers that did not readily form complexes.

-

Decomposition of the Complex: Suspend the collected crystals in warm water (50-60 °C) and extract the liberated alcohol with a non-polar solvent like hexane or diethyl ether.

-

Washing and Drying: Wash the organic extract with water and brine, then dry over anhydrous sodium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure to obtain the purified alcohol fraction.

Quantitative Data:

| Parameter | Value |

| Starting Purity | ~85% (E,E) isomer |

| Purity of Complexed Fraction | Enriched in the (E,E) isomer |

| Typical Yield | 60-75% |

Fractional Distillation

This technique separates compounds based on differences in their boiling points. For high-boiling compounds like hexadecadienol, distillation must be performed under reduced pressure to prevent thermal decomposition.

Apparatus:

-

Fractional distillation setup including a round-bottom flask, a fractionating column (e.g., Vigreux column), a condenser, a receiving flask, a vacuum pump, and a heating mantle.

Protocol:

-

Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.

-

Charging the Flask: Place the crude mixture of isomers into the round-bottom flask along with a few boiling chips or a magnetic stir bar.

-

Distillation:

-

Begin heating the flask gently under reduced pressure (e.g., 0.1-1 mmHg).

-

Slowly increase the temperature to allow for the gradual separation of the isomers.

-

Monitor the temperature at the head of the fractionating column.

-

Collect fractions over narrow boiling point ranges. The (E,E) isomer is expected to have a slightly different boiling point than the other isomers.

-

-

Analysis: Analyze the collected fractions by GC-MS to determine their isomeric composition.

Quantitative Data:

| Parameter | Value |

| Boiling Point (estimated) | ~140-150 °C at 0.5 mmHg |

| Achievable Purity | Dependent on the efficiency of the column |

| Scale | Suitable for gram to kilogram scale |

Recrystallization

Recrystallization purifies a solid compound by dissolving it in a hot solvent and then allowing it to crystallize as the solution cools. Impurities and other isomers may remain in the solution.

Materials:

-

Crude solid or semi-solid hexadecadienol isomer mixture.

-

Suitable solvent (e.g., hexane, pentane, or a mixture of solvents).

-

Heating and cooling baths, Erlenmeyer flasks, filtration apparatus.

Protocol:

-

Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Perform small-scale solubility tests to identify a suitable solvent or solvent system.

-

Dissolution: Place the crude material in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with gentle swirling until the solid is completely dissolved.

-

Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.

-

Filtration: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum.

Quantitative Data:

| Parameter | Value |

| Starting Purity | >90% (E,E) isomer |

| Final Purity | >98% (E,E) isomer |

| Typical Recovery | 50-70% |

Purity Assessment

The purity of the this compound isomers should be assessed using Gas Chromatography-Mass Spectrometry (GC-MS).

GC-MS Protocol:

-

Column: A polar capillary column (e.g., DB-WAX or HP-INNOWax, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 240 °C at 5 °C/min.

-

Injector Temperature: 250 °C.

-

MS Detector: Scan range of 40-400 m/z.

The different isomers will have slightly different retention times, allowing for their quantification based on peak area.

Visualized Workflow

Application Notes and Protocols: Gas Chromatography-Electroantennographic Detection (GC-EAD) for Pheromone Identification

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas Chromatography-Electroantennographic Detection (GC-EAD) is a powerful analytical technique essential for identifying biologically active volatile compounds, such as insect pheromones, from complex chemical mixtures.[1] This method uniquely pairs the high-resolution separation capability of a gas chromatograph (GC) with the extreme sensitivity and selectivity of an insect's antenna, which functions as a biological detector.[1] The GC column effluent is split, allowing for simultaneous detection by a standard chemical detector, typically a Flame Ionization Detector (FID), and the insect antenna.[2][3] This dual-detection system enables researchers to precisely pinpoint which specific compounds in a sample elicit a physiological response in the insect.[1] The insights gained are invaluable for research in chemical ecology, the development of sustainable pest management strategies, and the creation of novel semiochemical-based products.[1]

Experimental Protocols

Detailed methodologies for the key stages of GC-EAD analysis are provided below.

2.1. Sample Preparation

The primary goal of sample preparation is to effectively extract volatile and semi-volatile pheromone compounds from their biological source. The choice of method depends on the nature of the sample.[1]

-

Method 1: Solvent Extraction of Pheromone Glands

-

Under a stereomicroscope, carefully dissect the pheromone glands from the insect.[1]

-

Immerse the dissected glands in a small volume (e.g., 10-50 µL) of a high-purity volatile solvent, such as hexane (B92381) or dichloromethane, within a clean glass vial.[1]

-

Allow the extraction to proceed at room temperature for a period ranging from 30 minutes to several hours.[1]

-

After extraction, carefully remove the gland tissue from the solvent.

-

If necessary, the resulting extract can be concentrated using a gentle stream of nitrogen gas.[1]

-

Store the final extract in a sealed vial at or below -20°C until it is ready for analysis.[1][4]

-

-

Method 2: Headspace Volatiles Collection (SPME)

-

Place the pheromone source (e.g., a live, calling insect) into a sealed, clean glass chamber.[1]

-

Expose a Solid-Phase Microextraction (SPME) fiber with a suitable coating (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) to the headspace of the chamber.[1]

-

Allow the volatile compounds to adsorb onto the fiber for a defined period, typically ranging from 30 minutes to 24 hours.[1]

-

Once sampling is complete, retract the fiber into its protective needle.

-

The fiber is then introduced directly into the hot GC injector for thermal desorption of the trapped analytes onto the GC column.[1][4]

-

2.2. Instrumentation and Setup

The GC-EAD system integrates a gas chromatograph with an electroantennography setup.[1]

-

Gas Chromatograph (GC): The GC is equipped with a capillary column appropriate for separating the target compounds (see Table 2). The column outlet is connected to an inert Y-splitter.[5] One arm of the splitter directs a portion of the effluent to the GC's FID, while the other directs the remainder to the EAD system via a heated transfer line.[1][2]

-

EAD Setup:

-

Antennal Preparation: Carefully excise an antenna from a live insect. Mount the antenna between two glass capillary electrodes filled with a saline solution (e.g., insect Ringer's solution) to ensure electrical contact.[1][3] The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is inserted at the base.[1]

-

Signal Amplification: The electrodes are connected to a high-impedance amplifier (e.g., EAG Combi Probe) to detect the small voltage changes across the antenna.[2][3]

-

Effluent Delivery: The heated transfer line from the GC ends just before the antennal preparation. Here, the column effluent is mixed with a charcoal-filtered, humidified air stream (e.g., at ~4 L/min) and directed over the antenna.[1][2][3] Heating the transfer line is critical to prevent the condensation of analytes before they reach the antenna.[6]

-

2.3. Data Acquisition and Analysis

-

Simultaneous Recording: Inject the prepared sample into the GC. As the separated compounds elute from the column, they are detected simultaneously by the FID and the antenna. The FID produces a chromatogram showing all separated compounds, while the EAD system records depolarizations (voltage changes) in the antenna.[2][7] These two signals are recorded concurrently by a data acquisition controller (e.g., IDAC-2).[2][3]

-

Peak Identification: An EAD-active compound is identified by aligning the EAD signal (a voltage peak) with the corresponding chemical peak on the FID chromatogram.[8][9]

-

Confirmation: To confirm the identity of the active compound, the sample can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) under identical chromatographic conditions.[10][11] The mass spectrum of the peak that corresponds to the EAD-active retention time is then used for structural elucidation.

Data Presentation: Quantitative Parameters

The following tables summarize common methods and parameters used in GC-EAD pheromone analysis.

Table 1: Comparison of Common Sample Preparation Methods

| Parameter | Solvent Extraction | Solid-Phase Microextraction (SPME) |

| Principle | Dissolving compounds from glands into a liquid solvent.[1] | Adsorption of headspace volatiles onto a coated fiber.[1] |

| Target Analytes | Volatile and semi-volatile compounds within glands.[1] | Volatile compounds released into the air (headspace).[12] |

| Typical Solvents | Hexane, Dichloromethane.[1] | N/A (thermal desorption).[4] |

| Advantages | Provides a comprehensive profile of gland contents; relatively simple. | Non-destructive to the source; solvent-free; good for analyzing emitted signals.[1] |

| Disadvantages | Sacrifices the insect; may extract non-volatile contaminants. | Can have fiber coating selectivity; competition for adsorption sites.[12] |

Table 2: Typical GC-EAD Operating Parameters

| Parameter | Example Value/Type | Source(s) |

| GC System | Agilent 8890 GC, Shimadzu 2030 GC | [5][11] |

| Column Type | Nonpolar: (5%-phenyl)-methylpolysiloxane (e.g., HP-5ms, RTX-5) | [4][10][11] |

| Polar: Wax-based (e.g., SGE SolGel Wax, BP-20) | [2][13] | |

| Column Dimensions | 30-35 m length x 0.25 mm ID x 0.25 µm film thickness | [4][11] |

| Carrier Gas | Helium or Nitrogen | [2][4][11] |

| Flow Rate | ~1.0 - 4.7 mL/min | [4][5] |

| Injector Mode | Splitless or Split (e.g., 10:1) | [2][5][11] |

| Injector Temperature | 220 - 250°C | [5][11][14] |

| Oven Program | Initial: 40-50°C (hold 3-4 min), Ramp: 8-20°C/min, Final: 230-290°C (hold 4-10 min) | [2][4][5] |

| FID Temperature | 250 - 280°C | [11][14] |

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow for pheromone analysis using GC-EAD.

Caption: Workflow of GC-EAD from sample preparation to active compound identification.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | GC-MS/FID/EAD: A method for combining mass spectrometry with gas chromatography-electroantennographic detection [frontiersin.org]

- 3. frontiersin.org [frontiersin.org]

- 4. Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. chromatographic-electroantennographic detection gc-ead: Topics by Science.gov [science.gov]

- 7. An automated approach to detecting signals in electroantennogram data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Efficacy of an improved method to screen semiochemicals of insect - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. ento.psu.edu [ento.psu.edu]

Application Notes and Protocols for Electroantennography (EAG) Setup: Testing Insect Olfactory Responses

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for setting up and conducting electroantennography (EAG) experiments to measure the olfactory responses of insects to volatile chemical stimuli. EAG is a powerful electrophysiological technique that measures the summed electrical potential from the entire antenna, offering a direct assessment of an insect's ability to detect specific odorants.[1][2] This method is crucial for screening potential attractants, repellents, and other behavior-modifying compounds in pest management, chemical ecology, and drug development.[1][2]